![molecular formula C14H19NO3S B12277230 1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B12277230.png)
1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[320]heptan-7-ol is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclopentenes with palladium catalysts to form oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one
- 8-Azabicyclo[3.2.1]octane
- 3-Azabicyclo[3.1.0]hexanes
Uniqueness
1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[320]heptan-7-ol is unique due to its specific bicyclic structure and the presence of both methyl and sulfonyl groups
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol |
InChI |
InChI=1S/C14H19NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11,13,16H,7-9H2,1-2H3 |
InChI Key |
JAZVRFNNRACQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


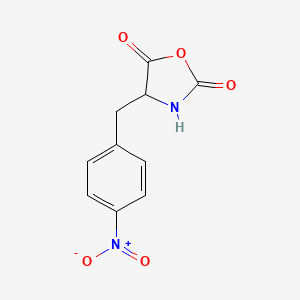
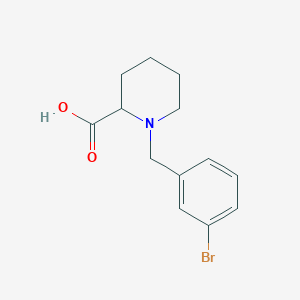

![2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)
![2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277168.png)
![2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B12277170.png)
![2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12277175.png)
![[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12277184.png)
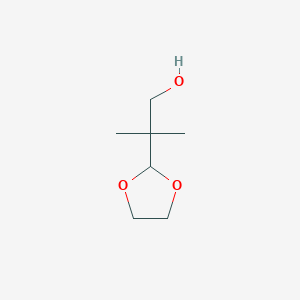
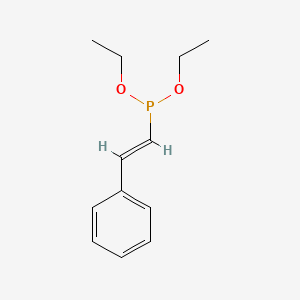
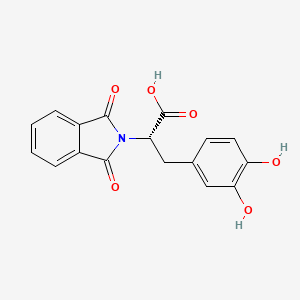
![2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester](/img/structure/B12277217.png)
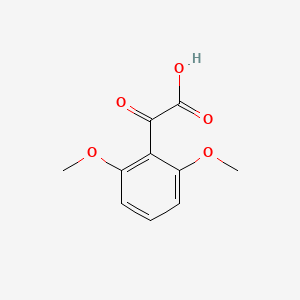
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12277225.png)
